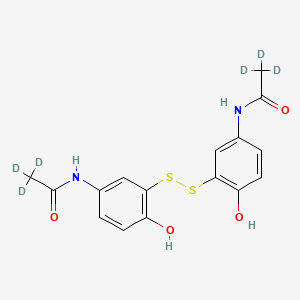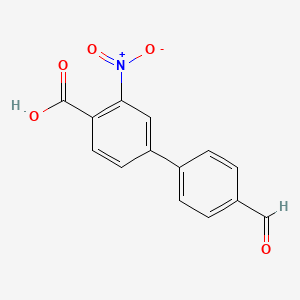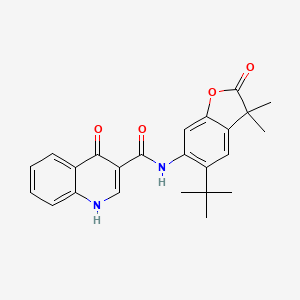![molecular formula C8H14ClNO2 B580870 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1314961-56-2](/img/structure/B580870.png)
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the CAS Number: 1314961-56-2 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 1-oxa-7-azaspiro[4.5]decan-2-one hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is 1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthetic Approaches to Spiroaminals
Spiroaminals, including structures like 1-Oxa-7-azaspiro[4.5]decan-2-one, are cores of natural and synthetic products with significant biological activities. These compounds present a synthesis challenge due to their novel skeletons and potential applications in various fields. Different strategies have been developed for synthesizing these spiroaminals, highlighting the interest in exploiting their structural complexity for biological application purposes (Sinibaldi & Canet, 2008).
Antimicrobial Agents
The compound and its derivatives have shown promise as antimicrobial agents. Through various synthetic routes, bispiroheterocyclic systems related to this compound have been synthesized and tested for antimicrobial activities. These efforts underscore the potential of using such compounds in developing new antimicrobial therapies (Al-Ahmadi, 1996).
Antiviral Activities
Several studies have focused on the antiviral capabilities of 1-Oxa-7-azaspiro[4.5]decan-2-one derivatives. For instance, derivatives have been synthesized and evaluated against human coronaviruses and influenza viruses, indicating the scaffold's versatility for antiviral drug development. Such research is pivotal in the ongoing search for effective treatments against various viral infections (Apaydın et al., 2019).
Antitumor Activity
The compound's framework has also been explored for its potential in cancer therapy. Novel derivatives have been synthesized and shown to exhibit moderate to potent activity against various human cancer cell lines, highlighting its potential as a scaffold for developing new anticancer agents (Yang et al., 2019).
Crystal Structure and Cyclization Studies
The compound's crystal structure has been determined, providing insights into its conformation and chiral nature, which is crucial for understanding its reactivity and interaction with biological targets. Additionally, studies on its oxidative cyclization have been reported, further contributing to the synthetic chemistry literature and expanding the possibilities for its application in drug synthesis (Wen, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
1-oxa-9-azaspiro[4.5]decan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSPWHMWXAWRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)O2)CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717602 |
Source


|
| Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride | |
CAS RN |
1314961-56-2 |
Source


|
| Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)
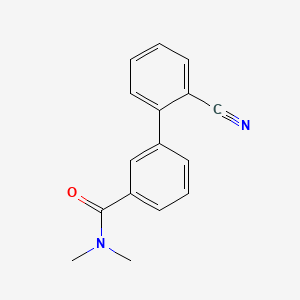
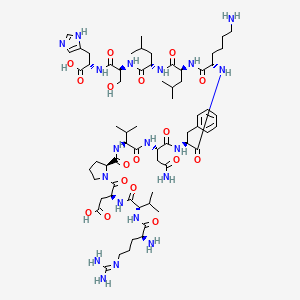
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)



![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)

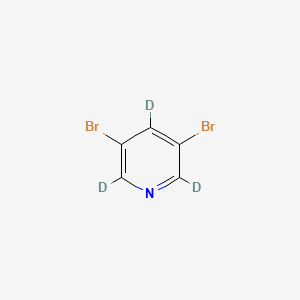
![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)
